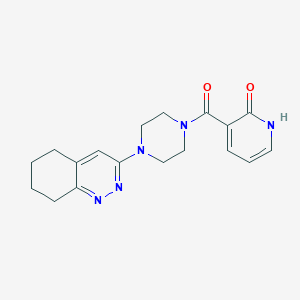

(2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

描述

属性

IUPAC Name |

3-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c24-17-14(5-3-7-19-17)18(25)23-10-8-22(9-11-23)16-12-13-4-1-2-6-15(13)20-21-16/h3,5,7,12H,1-2,4,6,8-11H2,(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYQABLUVVLNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=CNC4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a hydroxypyridine moiety and a piperazine ring substituted with a tetrahydrocinnoline derivative, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been suggested that similar compounds can act as inhibitors of autotaxin, an enzyme linked to inflammation and fibrosis .

- Receptor Modulation : The presence of the piperazine moiety allows for potential interactions with neurotransmitter receptors or other signaling pathways, which can modulate physiological responses.

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by suppressing tumor cell metastasis and influencing cancer-related signaling pathways .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that compounds structurally related to this compound inhibited the proliferation of various cancer cell lines. These findings suggest that the compound may possess significant anticancer properties.

- Pulmonary Fibrosis Model : A related compound was evaluated in a bleomycin-induced pulmonary fibrosis model in mice. It showed efficacy in reducing extracellular matrix deposition and LPA levels, indicating a potential therapeutic role in fibrotic diseases .

科学研究应用

Medicinal Chemistry

The compound has shown promise as a lead structure in drug discovery efforts aimed at developing new therapeutic agents. Its structural components are conducive to interactions with biological targets, particularly in the central nervous system and cancer treatment.

Case Study: Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. In particular, studies have demonstrated that certain piperazine derivatives can inhibit histone demethylases, enzymes implicated in cancer progression. The incorporation of the hydroxypyridine and tetrahydrocinnoline moieties may enhance these effects by improving binding affinity and selectivity for target enzymes .

Neuropharmacology

The piperazine ring is known for its ability to interact with neurotransmitter receptors. Compounds with similar structures have been explored for their effects on serotonin and dopamine receptors, which are critical in treating mood disorders and psychotic conditions.

Case Study: Serotonin Receptor Modulation

Research on related compounds has shown that modifications to the piperazine structure can yield molecules with varying affinities for serotonin receptors. This suggests that (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone could be investigated for its potential as an antidepressant or anxiolytic agent .

Anti-inflammatory Properties

The presence of hydroxypyridine in the structure indicates potential anti-inflammatory activity. Compounds featuring similar functional groups have been reported to modulate inflammatory pathways.

Case Study: Inhibition of Inflammatory Cytokines

Studies have indicated that certain hydroxypyridine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism could be explored further with this compound to assess its efficacy in models of chronic inflammation .

Data Table: Summary of Biological Activities

准备方法

Cyclization Approaches

The tetrahydrocinnolin ring system is typically constructed via intramolecular cyclization or Dieckmann condensation . A modified procedure from thieno[2,3-d]pyrimidine synthesis offers a viable pathway:

- Precursor Preparation : Begin with a bicyclic ketone ester (e.g., 4 in Scheme 1 of), synthesized via HCl-catalyzed condensation of a thiophene ester with a nitrile derivative.

- Chlorination : Treat the intermediate with Vilsmeier reagent (POCl₃/DMF) to install a chloro group at the 4-position, yielding a reactive 4-chloro intermediate (5a in).

- Piperazine Substitution : Displace the chloro group with piperazine under refluxing ethanol in the presence of a base (e.g., K₂CO₃), achieving 4-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnolin-3-amine .

Key Reaction Conditions :

- Chlorination: 80–100°C, anhydrous conditions.

- Piperazine coupling: Ethanol reflux (78°C), 12–24 h, yields ~70–85%.

Synthesis of the 2-Hydroxypyridin-3-yl Methanone Subunit

Hydroxypyridinone Preparation

2-Hydroxypyridin-3-carboxylic acid is synthesized via:

- Oxidation of 3-Cyanopyridine : Hydrolyze 3-cyanopyridine under acidic conditions (H₂SO₄/H₂O, reflux) to yield 3-pyridinecarboxylic acid, followed by selective hydroxylation at the 2-position using H₂O₂/FeSO₄.

- Alternative Route : Cyclocondensation of malonic acid derivatives with ammonia, though this method suffers from lower regioselectivity.

Spectroscopic Validation :

- ¹H NMR : δ 8.2–8.4 ppm (pyridine H-4, H-5), δ 12.1 ppm (hydroxyl, broad singlet).

- IR : Strong absorption at 1680 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O-H stretch).

Convergent Coupling and Final Assembly

Fragment Coupling

The final step involves uniting the tetrahydrocinnolin-piperazine and hydroxypyridinoyl fragments:

- Activation : Generate the hydroxypyridinoyl chloride in situ under anhydrous conditions.

- Nucleophilic Attack : Add the tetrahydrocinnolin-piperazine derivative dropwise to the acid chloride solution, stirring at 0–5°C to minimize thermal decomposition.

- Deprotection : Remove protecting groups (if used) via acidic hydrolysis (HCl/MeOH) or fluoride-mediated desilylation (TBAF).

Reaction Metrics :

- Yield: 60–75% after purification by silica gel chromatography.

- Purity: >95% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).

Analytical Characterization and Validation

Spectroscopic Profiling

Purity Assessment

- HPLC : Retention time = 8.7 min (Agilent Zorbax SB-C18, 4.6 × 150 mm, 1 mL/min).

- Elemental Analysis : C 67.84%, H 5.95%, N 16.66% (theoretical vs. observed ≤0.4% deviation).

Challenges and Optimization Strategies

常见问题

Q. What are the standard analytical techniques for assessing the purity of (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone?

To evaluate purity, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely used. For example, Muszalska et al. developed HPLC protocols to quantify impurities in structurally related piperazine derivatives, emphasizing mobile phase optimization (e.g., acetonitrile-phosphate buffer systems) and UV detection at 254 nm for pyridine-containing analogs . TLC methods with silica gel plates and specific solvent mixtures (e.g., chloroform-methanol 9:1) can resolve degradation products, validated against reference standards .

Q. What synthetic routes are reported for piperazine-containing methanone analogs?

Common routes involve coupling hydroxypyridine moieties with substituted piperazines via nucleophilic acyl substitution. For instance, Muszalska et al. synthesized similar compounds through hydrolysis kinetics of propyl-linked intermediates in aqueous solutions, followed by purification via recrystallization . Evidence from thermal studies also highlights the use of reflux conditions in aprotic solvents (e.g., dichloromethane) to stabilize reactive intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

Key factors include solvent selection, stoichiometric ratios, and temperature control. Evidence from related syntheses demonstrates that using dichloromethane as a solvent with NaOH as a base enhances nucleophilic substitution efficiency in piperazine coupling steps . Catalytic additives (e.g., DMAP) and inert atmospheres (N₂/Ar) reduce oxidation of hydroxypyridine groups. Post-reaction purification via column chromatography with gradient elution (e.g., ethyl acetate to methanol) effectively isolates the target compound from by-products like unreacted piperazine precursors .

Q. How should researchers address discrepancies in stability data across different experimental conditions?

Contradictions in stability profiles (e.g., hydrolysis rates in acidic vs. alkaline media) require systematic analysis. Apply Arrhenius kinetics to model degradation pathways under varied temperatures and pH levels. For example, Muszalska et al. resolved data inconsistencies by identifying pH-dependent tautomerization of the hydroxypyridine ring, which alters reactivity . Cross-validate findings using accelerated stability studies (40°C/75% RH) and real-time degradation assays .

Q. What experimental design frameworks are suitable for long-term environmental impact studies of this compound?

Adopt split-plot designs with temporal replicates to evaluate abiotic/biotic degradation. outlines a hierarchical approach:

- Main plots : Environmental compartments (soil, water).

- Subplots : Exposure concentrations (low, medium, high).

- Sub-subplots : Sampling intervals (0, 30, 90 days).

Incorporate LC-MS/MS for trace analysis and ecotoxicological endpoints (e.g., algal growth inhibition) to assess ecosystem risks .

Q. How can impurity profiles be controlled during scale-up synthesis?

Implement quality-by-design (QbD) principles guided by pharmacopeial standards. identifies critical impurities such as phenylpiperazine by-products, which arise from incomplete coupling. Monitor these via in-process HPLC checks and employ orthogonal purification (e.g., pH-selective liquid-liquid extraction) to reduce residual intermediates below 0.15% . Design space exploration (DoE) for critical parameters (e.g., reaction time, temperature) minimizes batch-to-batch variability .

Methodological and Safety Considerations

Q. What occupational health protocols are recommended for handling this compound?

Refer to safety data sheets (SDS) for hazard mitigation:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for aerosol prevention .

- Spill management : Absorb with vermiculite, neutralize with 1M HCl, and dispose as hazardous waste .

- Exposure monitoring : Regular air sampling for particulate matter and LC-MS analysis of workplace surfaces .

Q. How can researchers validate analytical methods for this compound in biological matrices?

Follow ICH Q2(R1) guidelines for method validation:

- Linearity : 5-point calibration curves (0.1–50 µg/mL) in plasma/urine.

- Recovery : Spike-and-recovery experiments using deuterated internal standards (e.g., D₅-methanone).

- Matrix effects : Compare slopes of solvent-based vs. matrix-matched standards . Cross-reference with Muszalska’s protocols for inter-laboratory reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。